N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a sulfonamide group, a chloro-fluoro phenyl group, and two methyl groups. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can form new bonds with other aromatic or aliphatic groups through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer properties, particularly in colon cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes such as signal transduction, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features but with a thiazole ring instead of a pyrazole ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine core, showing different biological activities.
Uniqueness
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-10(13)9(12)5-8/h3-6,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKQUOMSZALQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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